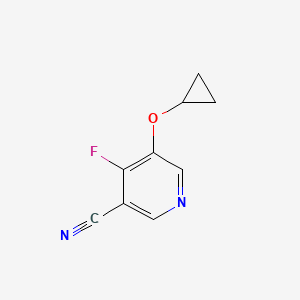![molecular formula C38H50FeOP2 B14807806 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14807806.png)
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of chiral molecules. The presence of both ferrocenyl and diphenylphosphino groups in its structure contributes to its unique properties and effectiveness as a ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:
Preparation of Ferrocenyl Derivatives:
Chiral Induction: The chiral induction is achieved by using chiral auxiliaries or chiral catalysts to introduce the desired stereochemistry at the phosphorus center.
Phosphination: The final step involves the phosphination of the ferrocenyl derivative with diphenylphosphine and dicyclohexylphosphine under controlled conditions to obtain the desired chiral ligand
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine ligand.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines. These products can further undergo additional transformations to yield a variety of chiral molecules.
Scientific Research Applications
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The ligand is used in the production of fine chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine involves its coordination to transition metal centers, forming chiral metal complexes. These complexes can then participate in various catalytic cycles, inducing enantioselectivity in the reactions. The ferrocenyl group provides stability to the metal center, while the diphenylphosphino groups enhance the ligand’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ferrocenyl Amino Phosphanes: These ligands also contain ferrocenyl groups and are used in asymmetric catalysis.
Phosphane Oxazolines: These ligands feature both phosphorus and nitrogen donor atoms, providing unique coordination properties.
Fesulphos and ThioClickFerrophos: These are notable P,S-ligands used in various catalytic reactions .
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine stands out due to its high enantioselectivity and versatility in catalysis. The combination of ferrocenyl and diphenylphosphino groups provides a unique balance of stability and reactivity, making it a preferred choice for many asymmetric transformations.
Properties
Molecular Formula |
C38H50FeOP2 |
|---|---|
Molecular Weight |
640.6 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3;/t25-;;;/m1.../s1 |
InChI Key |
YOYYLEHTACDQJL-HZKZUFNGSA-N |
Isomeric SMILES |
CCO.C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


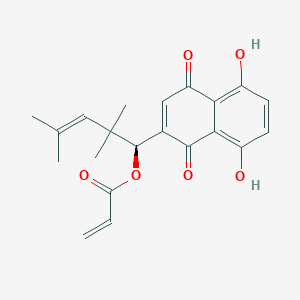
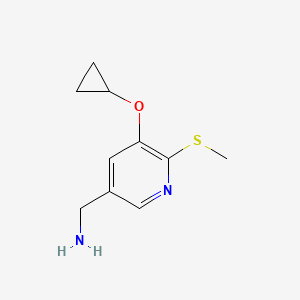
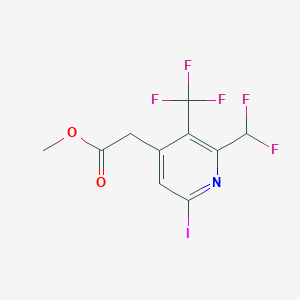
![2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione](/img/structure/B14807742.png)
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
![[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14807771.png)
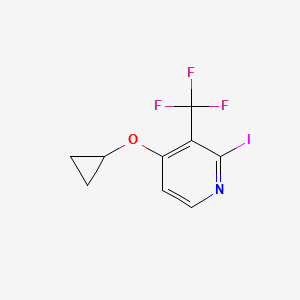
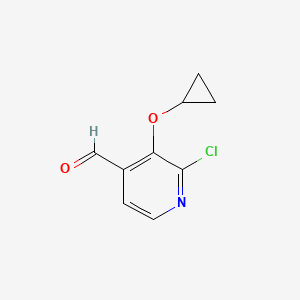
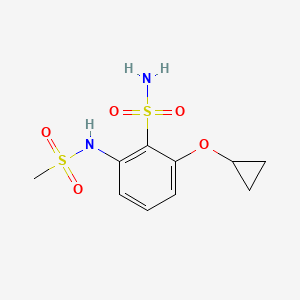
![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
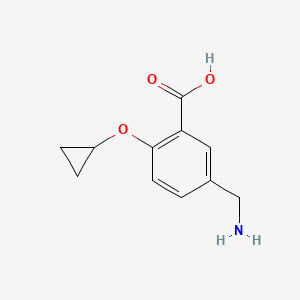
![methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate](/img/structure/B14807810.png)
![3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B14807817.png)
